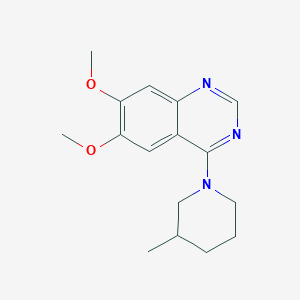

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline” is a chemical compound with the molecular formula C16H21N3O2 . It is part of a collection of rare and unique chemicals .

Synthesis Analysis

A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed and synthesized . The structure-activity relationship (SAR) analysis indicated that compounds with dimethylamino or diethylamino group at the C4 position of 6,7-dimethoxyquinazoline moiety exhibited superior activities than compounds bearing morpholino groups .Molecular Structure Analysis

The molecular structure of “6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline” is represented by the linear formula C16H21N3O2 . It has a molecular weight of 287.3568 .科学的研究の応用

Anti-Tumor Activity

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549 and H1975). Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

Inhibition of Colony Formation

Further mechanism studies revealed that compound 22s could obviously inhibit the colony formation and migration of MGC-803 cells .

Induction of Apoptosis

Compound 22s could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .

Sigma-2 Receptor Ligand

The compound CM398, a highly selective sigma-2 receptor ligand (sigma-1/sigma-2 selectivity ratio > 1,000), demonstrates anti-inflammatory analgesic effects in mice as an initial proof-of-concept .

Pharmacokinetic Studies

Following oral administration, CM398 showed rapid absorption and peak plasma concentration (Cmax) occurred within 10 min of dosing. Moreover, the compound showed adequate, absolute oral bioavailability of 29.0% .

Anti-Inflammatory Analgesic Effects

CM398 showed promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice .

作用機序

Target of Action

The primary target of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that breaks down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for intracellular signal transduction .

Mode of Action

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline acts as an inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cAMP and cGMP, leading to an increase in their levels . This results in enhanced signal transduction, which can affect various cellular processes .

Biochemical Pathways

These cyclic nucleotides play key roles in many biological processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline’s action would depend on the specific cellular context and the pathways influenced by cAMP and cGMP. Potential effects could include changes in cell growth, differentiation, or survival .

特性

IUPAC Name |

6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWVDWHXLGDGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445096.png)

![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445097.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)

![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)

![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)

![1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445146.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)

![6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6445160.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)

![6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine](/img/structure/B6445177.png)